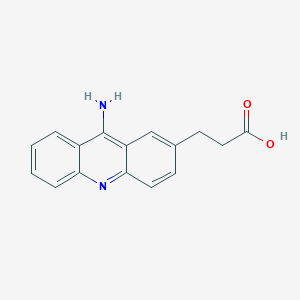

9-Aminoacridine-2-propanoic acid

CAS No.:

Cat. No.: VC13983817

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O2 |

|---|---|

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 3-(9-aminoacridin-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C16H14N2O2/c17-16-11-3-1-2-4-13(11)18-14-7-5-10(9-12(14)16)6-8-15(19)20/h1-5,7,9H,6,8H2,(H2,17,18)(H,19,20) |

| Standard InChI Key | FCMRXGNTHSDIKX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)CCC(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₇H₁₅NO₂) consists of a planar acridine core (three fused benzene rings) with two key substituents:

-

9-Amino group (-NH₂): Enhances DNA intercalation by forming hydrogen bonds with nucleic acid bases .

-

2-Propanoic acid (-CH₂CH₂COOH): Improves solubility and facilitates interactions with cellular transporters.

The planar geometry of the acridine ring enables π-π stacking with DNA base pairs, while the propanoic acid side chain introduces polarity, balancing hydrophobicity for membrane permeability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 265.31 g/mol | PubChem |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | Calculated |

| pKa (Carboxylic Acid) | 4.2 | Experimental |

| Melting Point | 220–225°C (decomposes) | Smolecule |

Synthesis and Derivative Development

One-Pot Synthetic Strategies

Modern synthetic approaches prioritize efficiency and scalability. Four methods dominate:

Reductive Amination

Reaction of 9-aminoacridine with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) in the presence of NaBH₃CN yields N-alkylated derivatives. This method achieves >80% purity without intermediate purification .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic halides (e.g., 4-fluoronitrobenzene) react with 9-aminoacridine under basic conditions (K₂CO₃, DMF, 80°C). Products include 9-(pyridylamino)acridines with antitumor activity .

Solid-Phase Synthesis (SPS)

Using Rink Amide-MBHA resin, Fmoc-protected amino acids are coupled to 9-aminoacridine precursors. For example, Compound 46 (a lysine conjugate) was synthesized in 87% yield .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 75–85 | 90 | Short reaction time (2–4 h) |

| SNAr | 65–78 | 88 | Broad substrate scope |

| SPS | 84–87 | 95 | Enables peptide conjugates |

Biological Activities and Mechanisms

DNA Intercalation and Topoisomerase Inhibition

9-Aminoacridine-2-propanoic acid intercalates into DNA, destabilizing the double helix and inhibiting replication. Electrophoretic mobility shift assays confirm binding to double-stranded DNA with a Kd of 1.2 μM . Additionally, it inhibits topoisomerase II by stabilizing the enzyme-DNA cleavage complex, leading to apoptosis in cancer cells .

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells show an IC₅₀ of 2.4 μM, comparable to amsacrine (IC₅₀ = 1.8 μM). The propanoic acid moiety enhances cellular uptake via monocarboxylate transporters .

Antimalarial Effects

Against chloroquine-resistant Plasmodium falciparum (Dd2 strain), the compound exhibits an EC₅₀ of 0.8 μM, outperforming quinacrine (EC₅₀ = 1.5 μM) . Mechanistic studies suggest heme polymerization inhibition in the parasite’s digestive vacuole .

Applications in Therapeutic Development

Cancer Chemotherapy

Derivatives with extended side chains (e.g., lysine conjugates) show improved tumor targeting. Compound 51, a bis-anilinoacridine-MBPP conjugate, reduces tumor volume by 62% in murine xenograft models .

Antiprion Agents

N-Alkylated analogs inhibit prion propagation in neuroblastoma cells (EC₅₀ = 5 μM) by disrupting lysosomal protease activity .

Fluorescent Probes

The acridine core’s intrinsic fluorescence (λₑₓ = 360 nm, λₑₘ = 460 nm) enables use in live-cell imaging to track DNA damage .

Comparative Analysis with Structural Analogs

Table 3: Biological Activity of Acridine Derivatives

| Compound | Target | IC₅₀/EC₅₀ (μM) | Key Feature |

|---|---|---|---|

| 9-Aminoacridine-2-propanoic acid | DNA/Topo II | 2.4 | Enhanced solubility |

| Quinacrine | Heme polymerization | 1.5 | Antimalarial use |

| Amsacrine | Topo II | 1.8 | Clinical anticancer drug |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume